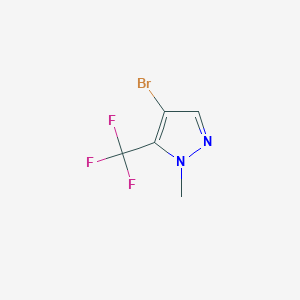

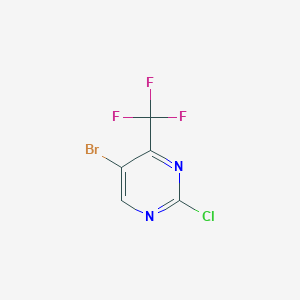

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine

説明

The compound 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine with potential applications in various fields of chemistry and biology. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar halogenated pyrimidines, their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of halogenated pyrimidines often involves the cyclization of precursor molecules. For instance, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines were synthesized through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . Similarly, 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 were prepared by C5-alkylation or cyclization . These methods could potentially be adapted for the synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated pyrimidines can be confirmed using techniques such as single-crystal X-ray analysis . This method provides precise information about the arrangement of atoms within a molecule, which is crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Halogenated pyrimidines can undergo various chemical reactions, making them versatile intermediates. For example, they can participate in palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions allow for the diversification of the pyrimidine core into a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines can be studied using spectroscopic techniques such as FT-IR, FT-RAMAN, NMR, and UV–Vis . Computational methods like density functional theory (DFT) can predict vibrational wavenumbers, molecular geometry, and electronic properties . These properties are essential for understanding the behavior of the compound in different environments and for designing molecules with desired characteristics.

Relevant Case Studies

Several case studies demonstrate the potential applications of halogenated pyrimidines. For instance, some derivatives have shown antimicrobial activity against clinically isolated strains of bacteria and fungi . Others have been investigated for their antiviral activity, particularly against retroviruses . Additionally, the interaction of these compounds with DNA has been studied, which is relevant for their potential use in medicinal chemistry .

科学的研究の応用

-

Agrochemical and Pharmaceutical Industries

- Field : Agrochemical and Pharmaceutical Industries .

- Application : Trifluoromethylpyridines, which can be synthesized using 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

- Methods : The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .

- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

-

Antifungal Research

- Field : Antifungal Research .

- Application : Pyrimidine derivatives containing an amide moiety, which can be synthesized using 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, have shown antifungal activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal .

- Methods : In this study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized .

- Results : Compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide exhibited excellent antifungal activity against Phompsis sp., with the EC50 value of 10.5 μg/ml .

-

Pharmaceutical Synthesis

- Field : Pharmaceutical Synthesis .

- Application : 5-Bromo-N-(4-methoxybenzyl)pyridine-2-amine, which can be synthesized using 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, is used in the synthesis of pexidartinib .

- Methods : The synthesis involves a central tandem Tsuji–Trost reaction and Heck coupling .

- Results : The synthetic method for pexidartinib was successfully developed .

-

Chemical Properties Research

- Field : Chemical Properties Research .

- Application : The unique physicochemical properties of trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, have made them an important subgroup of fluorinated compounds . They are used in the development of organic compounds containing fluorine .

- Methods : The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .

- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

-

Crop Protection Products Production

- Field : Crop Protection Products Production .

- Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which can be synthesized using 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, is used in the production of several crop-protection products .

- Methods : It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

- Results : Of all the TFMP derivatives, 2,3,5-DCTF is in highest demand .

-

Material Science

- Field : Material Science .

- Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, have been used in the development of functional materials .

- Methods : The synthesis involves the development of organic compounds containing fluorine .

- Results : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

-

Organic Compounds Development

- Field : Organic Compounds Development .

- Application : The development of organic compounds containing fluorine has been made possible by the unique physicochemical properties of trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine .

- Methods : The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .

- Results : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

-

Pesticides Production

- Field : Pesticides Production .

- Application : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group , making these compounds an important subgroup of fluorinated compounds.

- Methods : The synthesis involves the development of organic compounds containing fluorine .

- Results : The number of applications for these compounds continues to grow, making the development of fluorinated organic chemicals an increasingly important research topic .

-

Functional Materials Development

- Field : Functional Materials Development .

- Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, have been used in the development of functional materials .

- Methods : The synthesis involves the development of organic compounds containing fluorine .

- Results : Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine .

Safety And Hazards

特性

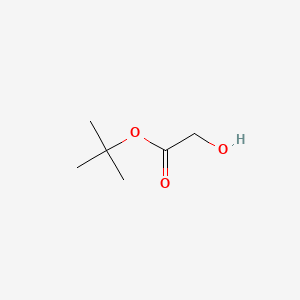

IUPAC Name |

5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClF3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIPESROQQNDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465509 | |

| Record name | 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine | |

CAS RN |

785777-92-6 | |

| Record name | 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)